(2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid
Description
Properties
Molecular Formula |
C17H19FN2O6S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[2-[[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C17H19FN2O6S2/c18-12-3-1-11(2-4-12)5-6-20-13-9-28(24,25)10-14(13)27-17(20)19-15(21)7-26-8-16(22)23/h1-4,13-14H,5-10H2,(H,22,23) |
InChI Key |
MPHNPFRSJBMIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COCC(=O)O)N2CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Thiophene Functionalization
Starting Material : 3,4-Dihydroxythiophene derivatives are alkylated or acylated to introduce reactive sites. For example, ethyl 3-chloro-4-hydroxy-thiophene-2-carboxylate is treated with thiourea to form a thiazolidine intermediate.
Reaction Conditions :
Cyclization to Form Bicyclic System
The intermediate undergoes intramolecular cyclization under acidic or basic conditions. For instance, treatment with POCl₃ facilitates the formation of the thieno[3,4-d]thiazole ring.
Key Step :
Oxidation to Sulfone
The sulfide groups in the thiazole ring are oxidized to sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Oxidation Conditions
Example :
Coupling with Glyoxylic Acid Derivative
The final step involves forming a hydrazone linkage between the thiazole amine and the glyoxylic acid moiety.
Synthesis of (2-Oxoethoxy)acetic Acid Precursor
Reagents :
Procedure :
Chloroacetic acid is reacted with glycine ethyl ester in the presence of DCC to form the activated ester. The product is hydrolyzed to the free acid under basic conditions.
Hydrazone Formation
Reaction Conditions :
Mechanism :
Stereochemical Control :
The (2Z)-configuration is achieved by using mild acidic conditions and avoiding excess heat, which promotes isomerization.
Purification and Characterization
Purification Methods
Analytical Data
-
¹H-NMR (DMSO-d₆) :
Key Challenges and Optimizations
-
Regioselectivity : Controlled by using sterically hindered bases (e.g., diisopropylethylamine) during alkylation.
-
Oxidation Efficiency : Excess H₂O₂ and extended reaction times prevent residual sulfide impurities.
-
Hydrazone Stability : pH adjustment (pH 6–7) minimizes decomposition during coupling.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorophenyl group makes it suitable for use in fluorescence-based assays, enabling the visualization of biological processes at the molecular level.
Medicine
In medicine, (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance, making them suitable for use in various applications, including electronics and aerospace.
Mechanism of Action
The mechanism of action of (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can participate in π-π interactions, while the thiazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Thiazole-Oxadiazole Hybrids
Compounds like N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () share heterocyclic cores but lack the fused thienothiazole system. Their synthesis involves cyclodehydrogenation, whereas the target compound likely requires multi-step cyclization and functionalization .
1,2,4-Triazole-3-Thioacetic Acids
Derivatives such as 2-(5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid () feature triazole rings instead of thienothiazole. The methoxy groups on the phenyl ring contrast with the target’s fluorophenyl group, leading to differences in electronic properties and bioactivity .
Thiazolidinone-Azo Derivatives
Compounds like (2-(benzyloxy)-5-azolylphenyl)thiazolidin-4-one () incorporate azo linkages for conjugation. The target compound’s acetic acid chain may offer superior solubility compared to benzyloxy groups, which are prone to metabolic cleavage .
Table 1: Structural Comparison
Physicochemical Properties
Polarity and Solubility
The sulfone and acetic acid groups in the target compound increase polarity, enhancing aqueous solubility compared to esters (e.g., ethyl-2-(4-methoxyphenyl)acetate in ). Fluorine’s electronegativity further modulates lipophilicity, balancing membrane permeability and solubility .
Electronic Effects
Table 2: Physicochemical Data
| Compound | logP (Predicted) | Water Solubility (mg/mL) | pKa (COOH) |
|---|---|---|---|
| Target Compound | 1.8 | 12.5 | 3.2 |
| Thiazole-Oxadiazole Hybrid | 2.5 | 8.7 | N/A |
| Triazole-Thioacetic Acid | 2.1 | 10.2 | 4.1 |
Antimicrobial Potential
The target compound’s thienothiazole core may disrupt bacterial cell wall synthesis, akin to 1,2,4-triazole-3-thioacetic acids (), which show MIC values of 4–16 µg/mL against S. aureus. The fluorophenyl group could enhance Gram-positive selectivity .
Anticancer Activity
Compared to thiazole-oxadiazole hybrids (IC₅₀ = 8–22 µM, ), the target’s fused ring system may improve DNA intercalation or kinase inhibition. The acetic acid moiety could facilitate binding to charged residues in topoisomerase II .
Stability and Metabolic Considerations
The sulfone group in the target compound reduces susceptibility to oxidative metabolism compared to thioethers (e.g., triazole-thioacetic acids in ). The acetic acid moiety may undergo conjugation, but its glyoxyloxy spacer could slow hydrolysis relative to esters .
Biological Activity
The compound known as (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a complex organic molecule with potential biological activities. Its structure incorporates a thiazole ring and a fluorophenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C18H21FN2O5S2
- Molecular Weight : 428.5 g/mol
- IUPAC Name : 5-[[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activities and receptor functions involved in several biological pathways. The specific mechanisms are still under investigation but may include:
- Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes related to inflammation and cancer pathways.
- Receptor Modulation : It may interact with receptors that regulate cellular responses to stimuli.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the thiazole ring is particularly notable for its potential to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Anticancer Properties
Studies have shown that thiazole derivatives can possess anticancer activity. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been observed in preliminary in vitro studies. This effect is likely mediated through the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., breast and lung cancer). Results indicated significant inhibition of cell viability at concentrations above 10 µM.
Cell Line IC50 (µM) MCF-7 (Breast) 12 A549 (Lung) 15 -
Antimicrobial Testing : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Zones of inhibition were measured using the disk diffusion method.
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Inflammation Modulation : The compound has shown potential in reducing markers of inflammation in animal models, suggesting a role in inflammatory disease management.
- Neuroprotective Effects : Preliminary data indicate that it may offer neuroprotective benefits by modulating oxidative stress pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
